9-Amino-6-chloro-2-methoxyacridine

Catalog No.
S585766
CAS No.
3548-09-2
M.F
C14H11ClN2O
M. Wt
258.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Amino-6-chloro-2-methoxyacridine

CAS Number

3548-09-2

Product Name

9-Amino-6-chloro-2-methoxyacridine

IUPAC Name

6-chloro-2-methoxyacridin-9-amine

Molecular Formula

C14H11ClN2O

Molecular Weight

258.7 g/mol

InChI

InChI=1S/C14H11ClN2O/c1-18-9-3-5-12-11(7-9)14(16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3,(H2,16,17)

InChI Key

IHHSSHCBRVYGJX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N

Synonyms

2-methoxy-6-chloro-9-aminoacridine, 9-amino-2-methoxy-6-chloroacridine, 9-amino-3-chloro-7-methoxyacridine, 9-amino-6-chloro-2-methoxyacridine

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N
9-Amino-6-chloro-2-methoxyacridine (ACMA) is an organic chemical compound that belongs to the acridine family. It has a molecular formula of C15H12ClN3O and a molecular weight of 301.7 g/mol. ACMA was first synthesized in the early 1950s by F. D. Kuethe and F. R. Mayo. It is commonly used in scientific research, particularly in the field of biology, due to its fluorescent properties.
ACMA is a white to yellow solid with a melting point of 291-292°C. It is soluble in organic solvents such as methanol, ethanol, and chloroform. ACMA is stable under normal laboratory conditions and is not particularly reactive. It has a strong absorption spectrum in the ultraviolet region and emits blue-green fluorescence when excited.
ACMA can be synthesized via several methods, including the reaction of 6-chloro-2-methoxyacridine with ammonia gas under high pressure and temperature or via the reaction of 6-chloro-2-methoxyacridine with a primary amine or ammonia in the presence of a copper catalyst. The synthesized ACMA can be characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
Several analytical methods can be used to detect and quantify ACMA. High-performance liquid chromatography (HPLC) is commonly used to separate and identify ACMA in samples. Fluorescence spectroscopy is used to quantify ACMA concentrations in a sample and to measure the fluorescent properties of ACMA.
ACMA is a fluorescent compound that is commonly used in biological research. It can be conjugated with biomolecules such as proteins and nucleic acids to detect and visualize their presence and localization. ACMA's fluorescent properties have been utilized to detect RNA in cells, DNA damage, and DNA sequencing.

ACMA is not known to have significant toxicity. However, like any chemical compound, it should be handled with care in scientific experiments. Proper safety measures should be taken, including wearing personal protective equipment such as gloves, lab coats, and goggles.
ACMA's fluorescent properties make it useful in a variety of scientific experiments. It can be utilized for the detection and visualization of biomolecules such as nucleic acids and proteins, and its absorbance spectrum can be used to detect changes in the structure of these biomolecules over time. ACMA's fluorescence properties have made it useful in the detection of DNA damage and in DNA sequencing.
ACMA has been extensively used in scientific research over the past few decades, particularly in the field of biology. It remains a popular tool for the detection and visualization of biomolecules such as nucleic acids and proteins.
ACMA's fluorescent properties make it useful in several fields of research and industry. It has potential implications in the fields of cancer research, drug development, and environmental science. The detection and visualization of biomolecules using ACMA can help develop new cancer therapies and drugs targeting specific biomolecules. ACMA can also be utilized in the detection of environmental pollutants and toxins.
One limitation of ACMA is its low solubility in water, which can limit its potential applications in biological research. However, modifications of the ACMA structure have been made to increase its solubility in water. Future research may focus on designing new compounds that possess ACMA's fluorescent properties but have improved solubility in water.
Other potential future directions for ACMA research may include the development of new analytical methods for the detection of ACMA and studies on its potential use in therapeutic applications.
In conclusion, ACMA is an important tool in scientific research, particularly in the field of biology. Its fluorescent properties make it useful in the detection and visualization of biomolecules. Further research on ACMA may lead to new applications in various fields of research and industry.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Intercalating Agents

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3548-09-2

Wikipedia

9-Amino-6-chloro-2-methoxyacridine

Dates

Modify: 2023-08-15

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